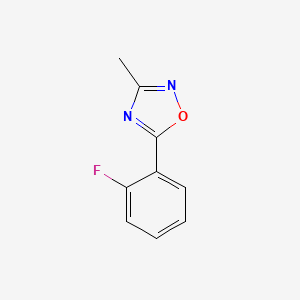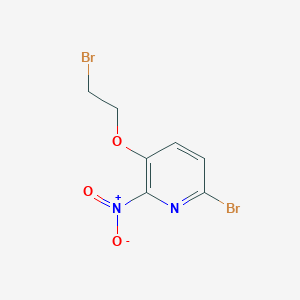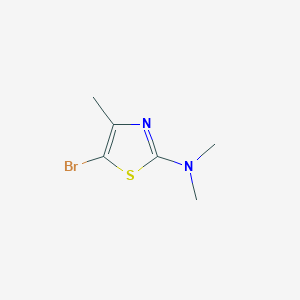
5-bromo-N,N,4-triméthyl-1,3-thiazol-2-amine
Vue d'ensemble
Description
5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine is a heterocyclic organic compound with the molecular formula C6H9BrN2S. It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Applications De Recherche Scientifique
5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research has explored its potential as a therapeutic agent for various diseases due to its biological activities.
Industry: It is used in the development of new materials, dyes, and chemical reaction accelerators.
Orientations Futures
The future directions for research on 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications in various fields. Given the biological and pharmaceutical properties of related compounds , there may be potential for the development of new therapeutic agents.
Mécanisme D'action
Target of Action
The primary targets of the compound 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine are currently unknown. This compound is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds , suggesting that 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine may also interact with biological targets.
Mode of Action
Thiazole derivatives are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions of 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine with its targets would depend on the specific biological context.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives , it is plausible that this compound could influence multiple biochemical pathways, leading to downstream effects on cellular functions.
Result of Action
The molecular and cellular effects of 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine’s action would depend on its specific targets and mode of action. Given the diverse biological activities of thiazole derivatives , this compound could potentially exert a range of effects on cellular functions.
Analyse Biochimique
Biochemical Properties
5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . The compound’s interaction with these enzymes can lead to altered metabolic pathways and potential drug-drug interactions. Additionally, 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine has been found to bind to specific protein targets, affecting their function and stability .
Cellular Effects
The effects of 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . This modulation can lead to changes in cell survival and proliferation rates. Furthermore, 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . Additionally, 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in altered cellular responses and functions.
Temporal Effects in Laboratory Settings
The temporal effects of 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine in laboratory settings have been extensively studied. The compound’s stability and degradation over time are crucial factors that influence its efficacy and safety. Studies have shown that 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine remains stable under standard laboratory conditions for extended periods . Its degradation products can have different biological activities, which need to be considered in long-term studies. Additionally, the compound’s effects on cellular function can change over time, with prolonged exposure leading to adaptive cellular responses .
Dosage Effects in Animal Models
The effects of 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine vary with different dosages in animal models. At low doses, the compound has been found to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its biotransformation and elimination . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can influence its overall biological activity. Additionally, 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine can affect metabolic flux and metabolite levels, leading to changes in cellular homeostasis .
Transport and Distribution
The transport and distribution of 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cells, 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine can accumulate in specific cellular compartments, influencing its localization and activity . The compound’s distribution within tissues can also affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production . This subcellular localization is essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the formation of the desired thiazole ring structure.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, high-purity reagents, and advanced reaction monitoring techniques to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Electrophilic and Nucleophilic Reactions: The thiazole ring allows for both electrophilic and nucleophilic substitutions at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-5-bromo-4-methylthiazole: Another thiazole derivative with similar biological activities.
5-bromo-4-isopropyl-1,3-thiazol-2-amine: A compound with a different substituent on the thiazole ring, leading to variations in its chemical and biological properties.
Uniqueness
5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2S/c1-4-5(7)10-6(8-4)9(2)3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVWUNAVVVQDST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


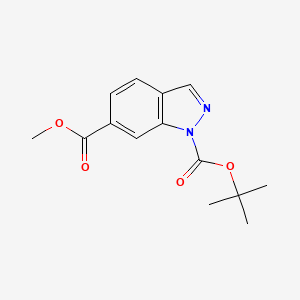
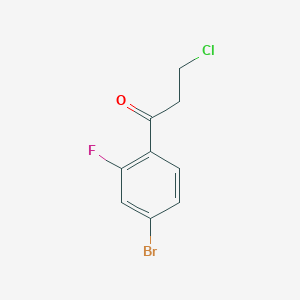


![5-((6-Chloropyridazin-3-yl)methyl)-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine](/img/structure/B1444449.png)
amino}pyrrolidine-1-carboxylate](/img/structure/B1444450.png)



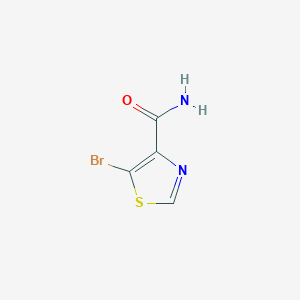
![(2S,3S,11bS)-3-Isobutyl-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinoline-2,9,10-triol](/img/structure/B1444456.png)
![3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol](/img/structure/B1444460.png)
